molecular formula C16H14BrN3O2 B15027328 3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B15027328
M. Wt: 360.20 g/mol
InChI Key: QVPUEUCZHIOWRQ-UHFFFAOYSA-N
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Description

3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an oxadiazole moiety, which is further functionalized with a bromo-ethylphenoxy group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The bromo-ethylphenoxy group is introduced via nucleophilic substitution reactions, often using brominated phenols and ethylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the bromo and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors. The bromo-ethylphenoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{5-[(2-Bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 3-{5-[(2-Chloro-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
  • 3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-thiadiazol-3-yl}pyridine

Uniqueness

The uniqueness of 3-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine lies in its specific substitution pattern and the presence of the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

5-[(2-bromo-4-ethylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H14BrN3O2/c1-2-11-5-6-14(13(17)8-11)21-10-15-19-16(20-22-15)12-4-3-7-18-9-12/h3-9H,2,10H2,1H3

InChI Key

QVPUEUCZHIOWRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3)Br

Origin of Product

United States

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